2-Methoxy-5-(3-{4-methoxy-3-[(2-phenylethyl)carbamoyl]phenyl}adamantan-1-YL)-N-(2-phenylethyl)benzamide
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Overview
Description
2-Methoxy-5-(3-{4-methoxy-3-[(2-phenylethyl)carbamoyl]phenyl}adamantan-1-YL)-N-(2-phenylethyl)benzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure combining adamantane and benzamide moieties, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(3-{4-methoxy-3-[(2-phenylethyl)carbamoyl]phenyl}adamantan-1-YL)-N-(2-phenylethyl)benzamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene, followed by functionalization to introduce the desired substituents.
Coupling Reactions: The adamantane derivative is then coupled with a benzamide derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This step requires careful control of reaction conditions, including temperature, solvent, and the choice of ligands.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety, potentially converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide moiety can produce primary or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate, particularly in targeting specific receptors or enzymes.
Medicine
In medicine, the compound’s potential therapeutic effects could be explored, including its ability to modulate biological pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(3-{4-methoxy-3-[(2-phenylethyl)carbamoyl]phenyl}adamantan-1-YL)-N-(2-phenylethyl)benzamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane core may enhance the compound’s ability to cross biological membranes, while the benzamide moiety could interact with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(3-{4-methoxy-3-[(2-phenylethyl)carbamoyl]phenyl}adamantan-1-YL)-N-(2-phenylethyl)benzamide: This compound is unique due to its combination of adamantane and benzamide moieties.
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but differ in their functional groups.
Benzamide Derivatives: Compounds such as sulpiride and tiapride, which are used as antipsychotic agents, share the benzamide moiety but lack the adamantane core.
Uniqueness
The uniqueness of This compound lies in its dual structural features, which may confer distinct chemical and biological properties not observed in simpler adamantane or benzamide derivatives.
Properties
Molecular Formula |
C42H46N2O4 |
---|---|
Molecular Weight |
642.8 g/mol |
IUPAC Name |
2-methoxy-5-[3-[4-methoxy-3-(2-phenylethylcarbamoyl)phenyl]-1-adamantyl]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C42H46N2O4/c1-47-37-15-13-33(22-35(37)39(45)43-19-17-29-9-5-3-6-10-29)41-24-31-21-32(25-41)27-42(26-31,28-41)34-14-16-38(48-2)36(23-34)40(46)44-20-18-30-11-7-4-8-12-30/h3-16,22-23,31-32H,17-21,24-28H2,1-2H3,(H,43,45)(H,44,46) |
InChI Key |
LBVWHUYNAZIHPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC(=C(C=C5)OC)C(=O)NCCC6=CC=CC=C6)C(=O)NCCC7=CC=CC=C7 |
Origin of Product |
United States |
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